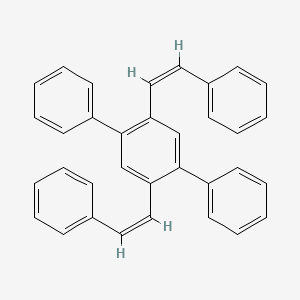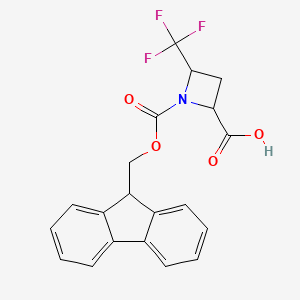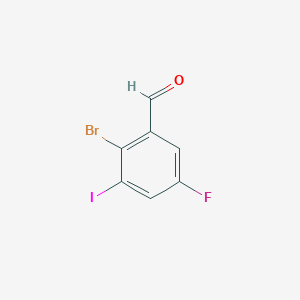
3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H6Cl2FNO2 and a molecular weight of 250.05 g/mol It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide typically involves the reaction of 2-chloro-4-fluoroaniline with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)oxirane: Similar in structure but lacks the chlorine atoms.
3-Chloro-2-fluorophenylboronic Acid: Contains a boronic acid group instead of the oxirane ring.
(3-Chloro-2-fluorophenyl)(phenyl)methanamine: Contains an amine group instead of the carboxamide group.
Uniqueness
3-Chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide is unique due to the presence of both the oxirane ring and the carboxamide group, which confer specific chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
| 23474-40-0 | |
Molecular Formula |
C9H6Cl2FNO2 |
Molecular Weight |
250.05 g/mol |
IUPAC Name |
3-chloro-2-(2-chloro-4-fluorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H6Cl2FNO2/c10-6-3-4(12)1-2-5(6)9(8(13)14)7(11)15-9/h1-3,7H,(H2,13,14) |
InChI Key |
JDNAJAXZNLKSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2(C(O2)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
